四氢化铪

描述

Hafnium tetrahydrate is a compound with the molecular formula H8HfO4 . It is used in the production of pure hafnium . Hafnium tetrachloride is a precursor in the production of pure hafnium .

Synthesis Analysis

Hafnium oxide nanoparticles were synthesized by a hydrothermal route, using hafnium tetrachloride (HfCl4) as the starting material and sodium hydroxide (NaOH) to adjust the pH . Nano-crystalized HfC was successfully synthesized based on an aqueous solution-derived precursor using hafnium tetrachloride and sucrose as raw materials .Molecular Structure Analysis

The natural population analysis (NPA) charge on the hafnium center is significantly reduced upon coordination by diamide ligand . The coordination connection of organic linkers to the metal clusters leads to the formation of metal–organic frameworks (MOFs), where the metal clusters and ligands are spatially entangled in a periodic manner .Chemical Reactions Analysis

The formation of hafnium oxide nanoparticles is probably related to their crystal cell structure, thermodynamic and kinetic stabilities . The Hf(OH)62 ion is assigned to the precursory hydro-complex for the formation of HfO2 nanoparticles transformed from Hf(OH)4 gel .Physical And Chemical Properties Analysis

Hafnium is a heavy, hard, and ductile metal . It has a high melting point, chemical stability with semiconductor, high refractive index and relatively high dielectric constant . Hafnium tetrachloride is a solid source material for the atomic layer Thin Film Deposition (ALD) of hafnium oxide films .科学研究应用

低温和中温下的结构应用:二氧化铪(HfO₂)和铪基材料由于其高转变增韧潜力而被认为可用于低于1000°C的结构应用,特别是在二氧化铪增韧陶瓷(HTC)中 (王、李和史蒂文斯,1992).

电子应用:四氯化铪(HfO₂原子层沉积的前体)在电子应用中非常重要。沉积过程中氯的掺入会影响HfO₂的电学性质,这对于场效应晶体管和电阻存储器应用非常重要 (孙等人,2007).

非易失性存储器件应用:对氧化铪电阻转换特性的研究表明其在非易失性存储器件中具有潜在应用。使用金属有机化学气相沉积(MOCVD)生长的HfO₂薄膜表现出显着的电阻转换行为,使其适用于存储器技术 (李、金、李和容,2008).

电子应用中的吸氧剂:铪作为电子应用中的吸氧剂的作用值得注意。它控制氧化学计量比的能力,特别是在晶体管和存储器中使用的二氧化铪(HfO₂)中,对于这些器件的功能和寿命至关重要 (O’Hara、Bersuker和Demkov,2014).

催化:已经开发出二氧化硅接枝的氢化铪配合物用于催化应用。这些配合物在烷烃氢解和烯烃氢化方面显示出有希望的结果,突出了铪基催化剂的潜力 (ReyesSheila等人,1993).

在大功率快堆中的应用:已经探索了在大型快堆的控制棒中使用氢化铪(Hf-氢化物)。Hf-氢化物具有比传统反应堆控制棒材料更长的寿命和相当的堆芯性能等优点 (岩崎和金成,2009).

安全和危害

未来方向

Hafnium tetrachloride is a solid source material for the atomic layer Thin Film Deposition (ALD) of hafnium oxide films . The coordination connection of organic linkers to the metal clusters leads to the formation of metal–organic frameworks (MOFs), where the metal clusters and ligands are spatially entangled in a periodic manner . This has great potential for various applications including membrane development, diversified types of catalytic reactions, irradiation absorption in nuclear waste treatment, water production and wastewater treatment .

属性

IUPAC Name |

hafnium(4+);hydride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hf.4H/q+4;4*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXSTNIHZFKNLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

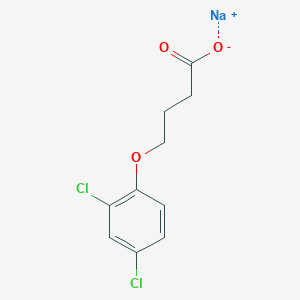

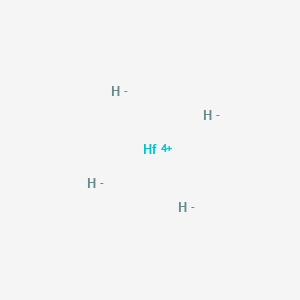

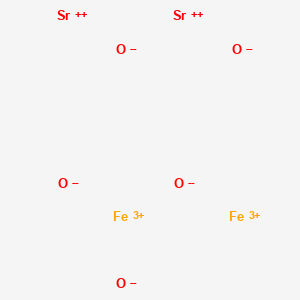

[H-].[H-].[H-].[H-].[Hf+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

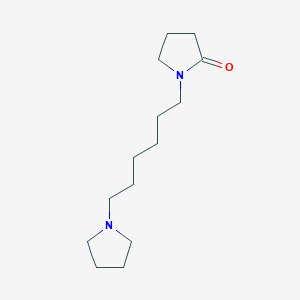

Molecular Formula |

H4Hf | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622063 | |

| Record name | Hafnium tetrahydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hafnium tetrahydride | |

CAS RN |

12656-74-5 | |

| Record name | Hafnium tetrahydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

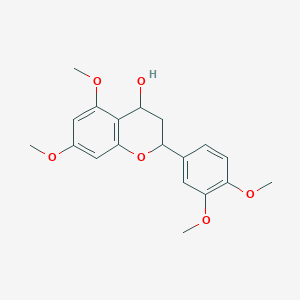

![(2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B79845.png)

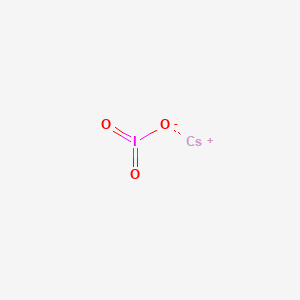

![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid](/img/structure/B79853.png)